molecular formula C15H20N2O6 B12306102 1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate

1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate

Cat. No.: B12306102
M. Wt: 324.33 g/mol
InChI Key: ARUJREVKHLAZML-UHFFFAOYSA-N
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Description

1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate is a complex organic compound with a unique structure that includes a methoxyphenyl group and a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate typically involves multiple steps, including the formation of the butanedioate backbone and the introduction of the methoxyphenyl group. Common synthetic routes may involve:

    Esterification: Formation of the butanedioate backbone through esterification reactions.

    Amidation: Introduction of the carbamoyl group via amidation reactions.

    Methoxylation: Addition of the methoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing flow microreactor systems for efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The carbamoyl group can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions.

Scientific Research Applications

1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, leading to various biological effects. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl (2S)-2-({[(4-hydroxyphenyl)methyl]carbamoyl}amino)butanedioate: Similar structure but with a hydroxyl group instead of a methoxy group.

    1,4-Dimethyl (2S)-2-({[(4-chlorophenyl)methyl]carbamoyl}amino)butanedioate: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methylcarbamoylamino]butanedioate

InChI

InChI=1S/C15H20N2O6/c1-21-11-6-4-10(5-7-11)9-16-15(20)17-12(14(19)23-3)8-13(18)22-2/h4-7,12H,8-9H2,1-3H3,(H2,16,17,20)

InChI Key

ARUJREVKHLAZML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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